N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide is an organic compound that features a furan ring, an ethyl chain, and a trifluoromethoxy-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.
Coupling with 4-(trifluoromethoxy)benzoic acid: The furan-3-yl ethylamine is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxy group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Ethyl 3-(furan-2-yl)propionate
Comparison: N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVXLZLLBTPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=COC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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